molecular formula C19H15ClFN3OS B2450058 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide CAS No. 476459-20-8

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide

Cat. No. B2450058
M. Wt: 387.86
InChI Key: CBIKHMDSYHTWKY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a chemical compound that has shown potential in various scientific studies. It is part of a class of compounds known as azoles and azines . These compounds have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the target compounds are confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,4-c]pyrazole ring, which is fused with a phenyl ring that carries a chloro substituent . The exact structure would need to be confirmed through detailed spectral analysis.

Scientific Research Applications

Antipsychotic Potential and Pharmacological Evaluation

A study conducted by Wise et al. (1987) explores a series of novel compounds for potential antipsychotic properties. While this study does not directly mention N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide, it investigates similar structures, focusing on their synthesis, pharmacological evaluation, and potential as antipsychotic agents without engaging with dopamine receptors, a distinctive feature compared to clinically available antipsychotic drugs. The research suggests a promising avenue for the development of new therapeutic agents in the field of psychiatry (Wise et al., 1987).

Anti-inflammatory Activities

Another study by Sunder and Maleraju (2013) synthesizes derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, assessing their anti-inflammatory activity. This research underlines the compound's potential in developing anti-inflammatory treatments, showing significant activity in some of the synthesized derivatives (Sunder & Maleraju, 2013).

Nonlinear Optical Properties

Research by Castro et al. (2017) delves into the nonlinear optical properties of organic crystals related to the compound , aiming to understand their potential in photonic devices such as optical switches and modulators. This study indicates the broader applicability of such compounds in the development of advanced materials for optical and electronic devices (Castro et al., 2017).

Antimicrobial and Antitumor Activity

Further research explores the antimicrobial and antitumor activities of related pyrazole derivatives, indicating the compound's relevance in developing new treatments for infections and cancer. Studies like those by Aly et al. (2011) and Ghorab et al. (2015) highlight the compound's potential as a basis for creating effective antimicrobial agents and investigating its efficacy against specific cancer cell lines, respectively. These studies point toward the compound's utility in medicinal chemistry for designing new therapeutic agents (Aly et al., 2011), (Ghorab et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, as well as optimization of its synthesis process. Given its potential biological activities, it could be a candidate for drug development .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-13-3-7-15(8-4-13)24-19(16-10-26-11-17(16)23-24)22-18(25)9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIKHMDSYHTWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide

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